molecular formula C19H20O2 B1278974 4-Butyl-4'-hydroxychalcone CAS No. 385810-21-9

4-Butyl-4'-hydroxychalcone

Cat. No.: B1278974
CAS No.: 385810-21-9
M. Wt: 280.4 g/mol
InChI Key: LFLVYHVGNKJGBV-UHFFFAOYSA-N
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Description

4-Butyl-4'-hydroxychalcone (4-BHC) is a synthetic flavonoid compound that has been used in scientific research for its potential applications in biochemistry and physiology. 4-BHC is a derivative of 4-hydroxychalcone, which is a naturally occurring flavonoid found in plants. 4-BHC has been studied for its potential as an anti-inflammatory, anti-oxidant, anti-diabetic, and anti-cancer agent. It has also been investigated for its potential use in the treatment of metabolic and cardiovascular diseases.

Scientific Research Applications

Photocyclization and Photochromic Properties

  • 4-Butyl-4'-hydroxychalcone and similar hydroxychalcones undergo photocyclization to form 4-flavanones, a process influenced by solvent types and conditions (Matsushima & Hirao, 1980).
  • Structural and spectral features of 4'-substituted 2'-hydroxychalcones, including their electronic absorption and fluorescence features in solutions and crystals, are subject to investigation, providing insights into molecular interactions and photophysics (Serdiuk et al., 2018).
  • Hydroxychalcones, including variants of this compound, demonstrate photochromic properties in solution and polymers, with their performance being dependent on pH and medium conditions (Matsushima & Suzuki, 1992).

Inhibition of Acetylcholinesterase

  • Analogues of 2'-hydroxychalcone with modified C4-substituents, a category that includes compounds like this compound, have been studied as inhibitors against human acetylcholinesterase, potentially offering therapeutic leads for diseases like Alzheimer’s (Sukumaran et al., 2020).

Biotransformation and Chemical Synthesis

  • Hydroxychalcones, such as this compound, are subject to biotransformation using bacteria, leading to the creation of novel chemical structures and compounds (Kozłowska et al., 2020).
  • Synthesis and structural characterization of 4-hydroxychalcone derivatives have been extensively studied, offering insights into their potential applications in various fields including material science and pharmacology (Shubhalaxmi et al., 2013).

Inclusion Mechanism and Stability

  • The inclusion mechanism and thermal stability of complexes formed between hydroxychalcones and cyclodextrins have been studied, shedding light on the stability and potential delivery mechanisms for these compounds (Guo et al., 2015).

Properties

IUPAC Name

3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLVYHVGNKJGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659754
Record name 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385810-21-9
Record name 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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